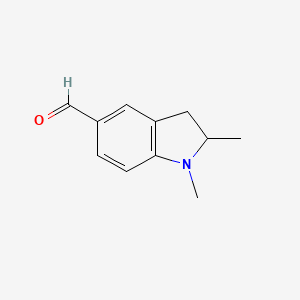
1,2-二甲基-2,3-二氢-1H-吲哚-5-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物已显示出作为抗病毒剂的潜力 . 例如,据报道 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物对流感 A 具有抑制活性。
抗炎特性
吲哚衍生物也具有抗炎特性 . 这使得它们在治疗以炎症为特征的疾病中具有潜在的用途。
抗癌应用
已发现吲哚衍生物具有抗癌特性 . 它们有可能用于开发新的癌症治疗方法 .
抗 HIV 活性
一些吲哚衍生物已显示出抗 HIV活性 . 这表明它们在治疗 HIV/AIDS 中的潜在应用。
抗氧化特性
吲哚衍生物还可以作为抗氧化剂 . 这意味着它们有可能被用来保护身体的细胞免受损害。
抗菌活性
吲哚衍生物已证明具有抗菌活性 , 这表明它们在对抗各种类型感染中具有潜在的用途。
抗结核活性
一些吲哚衍生物已显示出抗结核活性 , 这表明它们在治疗结核病中的潜在应用。
抗糖尿病应用
还发现吲哚衍生物具有抗糖尿病特性 , 这表明它们在治疗糖尿病中的潜在用途。
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating that they likely have a wide range of molecular and cellular effects .
未来方向
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This compound can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .
生化分析
Biochemical Properties
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, have shown interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes .
Cellular Effects
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, have shown potential in modulating signaling pathways such as the aryl hydrocarbon receptor pathway, which plays a role in immune response and detoxification processes .
Molecular Mechanism
The molecular mechanism of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can act as ligands for various receptors, leading to the activation or inhibition of downstream signaling pathways. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can undergo degradation under certain conditions, affecting their biological activity and efficacy .
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can have dose-dependent effects on various physiological processes .
Metabolic Pathways
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity and efficacy .
Subcellular Localization
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell, influencing its biological effects .
属性
IUPAC Name |
1,2-dimethyl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-10-6-9(7-13)3-4-11(10)12(8)2/h3-4,6-8H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKYCKCZJNDDMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C)C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
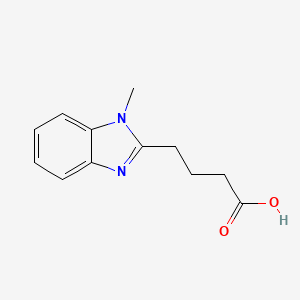
![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)
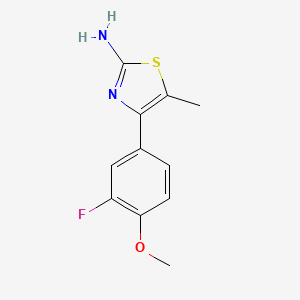
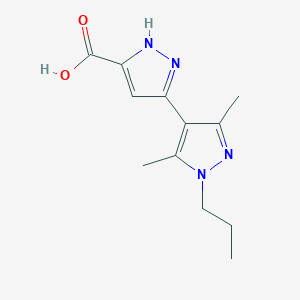

![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)
![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)
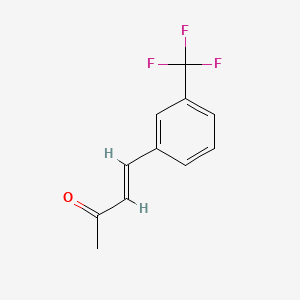
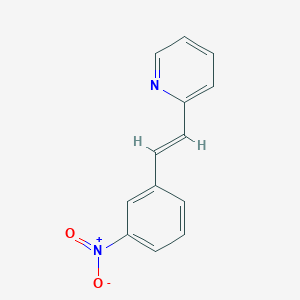
![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)
